
5-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione is a chemical compound with the molecular formula C18H17NO3 . It belongs to the class of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Wissenschaftliche Forschungsanwendungen
Synthetic Methods : Gao Wen-ta (2014) reported the synthesis of N-alkyl-5-methyl/ethylindoline-2,3-diones, which are structurally related to 5-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione. This research emphasizes the high yield, low cost, and convenience of these synthesis methods (Gao Wen-ta, 2014).
Reaction Mechanisms : A computational study by A. Siaka et al. (2017) investigated the reaction mechanism among indoline-2,3-dione derivatives. The research used density functional theory to provide insights into the energy demands and geometrical changes of molecules during reaction processes (A. Siaka et al., 2017).
Pharmaceutical Applications : N. Terzioğlu et al. (2005) synthesized 5-nitro-3-((5-nonsubstituted/methyl-4-thiazolidinone-2-ylidene)hydrazono)-1H-2-indolinones, indicating the potential of indoline-2,3-dione derivatives in pharmaceutical research, particularly in antiviral applications (N. Terzioğlu et al., 2005).
Material Science : Z. Tribak et al. (2020) studied the corrosion inhibition properties of organic inhibitors based on 5-Chloroisatin’s bases, which are closely related to the chemical structure of interest. This suggests potential applications in materials science, particularly in corrosion inhibition (Z. Tribak et al., 2020).
Chemical Synthesis and Characterization : The work by B. Kariuki et al. (2022) on the synthesis and structure determination of related compounds provides insight into the chemical properties and synthesis routes that could be applicable to this compound (B. Kariuki et al., 2022).
Eigenschaften
IUPAC Name |
5-methyl-1-[2-(2-methylphenoxy)ethyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-7-8-15-14(11-12)17(20)18(21)19(15)9-10-22-16-6-4-3-5-13(16)2/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQVTLXORFXRPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOC3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2406578.png)
![4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2406581.png)
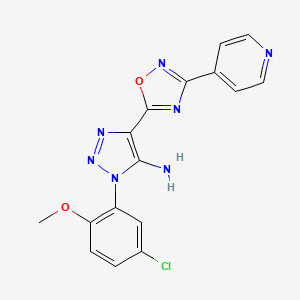
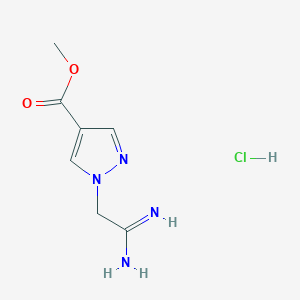
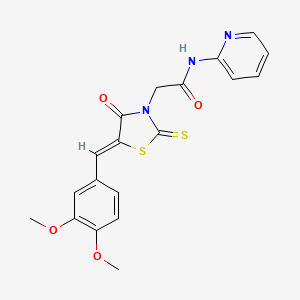
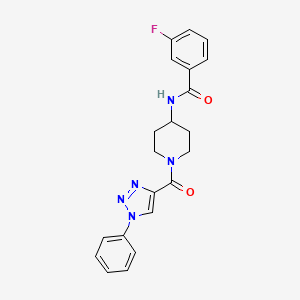
![N-(4-acetylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2406589.png)
![2,4-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B2406590.png)
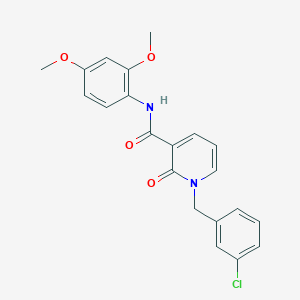




![2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile](/img/structure/B2406600.png)